4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of pyrazole, pyridine, oxazole, and benzenesulfonamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. Each moiety (pyrazole, pyridine, oxazole, and benzenesulfonamide) is synthesized separately and then coupled together under specific reaction conditions. Common reagents might include various chlorinating agents, coupling reagents like EDC or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for 4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, pyrazole-containing compounds, and oxazole derivatives.
Uniqueness
- The unique combination of pyrazole, pyridine, oxazole, and benzenesulfonamide moieties in this compound may confer distinct biological activities or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-14-24-19(13-28-14)16-3-5-18(6-4-16)29(26,27)23-11-15-9-17(12-21-10-15)20-7-8-22-25(20)2/h3-10,12-13,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDNMKPHZUEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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